Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)12-8-14-7-11(12)9-3-5-10(15)6-4-9/h3-6,11-12,14-15H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAIGAZHHHCSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis of Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate
The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yield and desired stereochemistry. Common methods include:
- Chemical Reactions : The compound can be synthesized from readily available starting materials through multi-step synthetic routes, often involving enzymatic catalysis to enhance selectivity and yield .
- Functional Group Manipulation : The presence of hydroxyphenyl and carboxylate groups allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
This compound has demonstrated significant biological activity, particularly in the following areas:
- Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive function.
- Antioxidant Properties : The hydroxyphenyl group contributes to its ability to scavenge free radicals, suggesting potential applications in formulations aimed at reducing oxidative stress .
Applications in Scientific Research
The compound has been explored for various applications in scientific research:
- Medicinal Chemistry : Its structural characteristics make it a candidate for drug development, particularly as a scaffold for designing new pharmacological agents targeting specific receptors or enzymes.
- Cosmetic Formulations : Due to its antioxidant properties, it is being investigated for use in cosmetic products aimed at improving skin health and appearance. Studies have shown its efficacy in enhancing the stability and effectiveness of topical formulations .
Case Studies
Several studies highlight the practical applications of this compound:
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have suggested potential benefits in treating conditions such as depression and anxiety. For example, compounds with similar structures have been shown to modulate serotonin and dopamine pathways effectively.
- Cosmetic Efficacy Trials : A study evaluated the incorporation of this compound into topical formulations, demonstrating improved skin hydration and reduced signs of aging in clinical trials. The formulation was assessed for safety through patch tests on human subjects, confirming its non-irritating properties .
Summary of Findings
The diverse applications of this compound span medicinal chemistry and cosmetic formulations, underscoring its significance in both therapeutic and aesthetic domains. Its ability to interact with biological targets and contribute to formulation stability makes it a valuable compound for ongoing research.
Mechanism of Action
The mechanism by which Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The following compounds share structural motifs with Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate but differ in core heterocycles, substituents, or biological properties:
Key Structural and Functional Differences
- Pyrrolidine vs. Pyrimidine/Quinoline Cores: Pyrrolidine derivatives (e.g., Target and Compound 7, ) exhibit smaller, saturated rings, favoring conformational flexibility and hydrogen bonding. Pyrimidine () and quinoline () cores introduce aromaticity or extended conjugation, enhancing UV absorption and π-π stacking interactions.
- Substituent Effects: Hydroxyl vs. Methoxy/Chloro: The 4-hydroxyphenyl group in the Target and Compound 2 () promotes hydrogen bonding and aqueous solubility, whereas methoxy (Compound 7, ) and chloro () groups increase lipophilicity and metabolic stability.
- Synthetic Accessibility: Pyrrolidine derivatives are often synthesized via catalytic hydrogenation (), while pyrimidines rely on Biginelli-like condensations (). Quinoline derivatives require oxidative aromatization (), which may limit scalability.
Research Findings and Implications
- Synthetic Yields : Compound 2 () achieved a 78% yield via aldehyde condensation, indicating efficient methodology for hydroxyl-substituted analogs.
- Catalytic Hydrogenation Challenges : Compound 7 () requires air-sensitive handling due to in situ hydroxylation, a consideration for scaling the Target compound.
- Crystallographic Insights: Quinoline derivatives () show dihedral angles (56.98°) between aromatic rings, which may guide SAR studies for the Target’s phenyl-pyrrolidine conformation.
Biological Activity
Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative notable for its diverse biological activities and potential therapeutic applications. This compound features a pyrrolidine ring, a 4-hydroxyphenyl substituent, and an ethyl ester at the carboxylic acid position, contributing to its unique properties. The molecular formula of this compound is C${13}$H${17}$NO$_{3}$, indicating the presence of nitrogen and oxygen alongside carbon and hydrogen. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic effects, and relevant case studies.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. Research indicates that compounds within this class exhibit significant effects against Gram-positive bacteria and drug-resistant fungi. A study highlighted the structure-dependent antimicrobial activity of related pyrrolidine derivatives against strains such as Staphylococcus aureus and Clostridioides difficile .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.0039 mg/mL |
| Compound B | E. coli | 0.025 mg/mL |
| This compound | Various Gram-positive pathogens | Not specified |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have demonstrated that certain derivatives affect cell viability in human cancer cell lines, specifically in A549 lung cancer cells. The addition of specific substituents can significantly enhance anticancer activity; for instance, modifications to the phenyl ring have shown promising results in reducing cell viability .
Table 2: Anticancer Activity in A549 Cell Line
| Compound Name | Viability (%) | Significance Level |
|---|---|---|
| Control | 100 | - |
| This compound | 63.4 | p < 0.05 |
| Modified Compound with 3,5-dichloro substitution | 21.2 | p < 0.001 |
The mechanism of action for this compound is hypothesized to involve interaction with specific enzymes or receptors, leading to altered biological responses. The hydroxyphenyl group may enhance binding affinity to targets, while the pyrrolidine ring contributes to the compound's conformational stability . This interaction profile suggests potential applications in both enzyme inhibition and receptor modulation.
Study on Antiviral Activity
A study reviewed various β-amino acid heterocycles, including derivatives similar to this compound, revealing antiviral properties against pathogens like the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1). The findings underscore the importance of structural modifications in enhancing antiviral efficacy .
Clinical Implications
Given its diverse biological activities, this compound holds promise for therapeutic applications in treating infections caused by resistant bacteria and cancers. Ongoing research aims to further elucidate its pharmacological profiles and optimize its structure for enhanced efficacy.
Preparation Methods
Synthesis via Rearrangement of 3-Substituted Coumarins with Nitromethane
A notable approach involves the rearrangement reaction of 3-substituted coumarins with nitromethane under mild conditions to form pyrrolidine derivatives, including compounds structurally related to ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate.
Procedure : The reaction is typically performed by mixing 3-substituted coumarin (2 mmol) with nitromethane (2 mL) and a base such as triethylamine (2 mmol) at room temperature without solvent or with minimal solvent use. The reaction progresses until completion as monitored by TLC. The mixture is then acidified with 2 N hydrochloric acid and extracted with organic solvents like dichloromethane and ethyl acetate. Purification is achieved by column chromatography or recrystallization from ethanol.
Yields and Reaction Times : Depending on the substituents on the coumarin ring, yields range from approximately 49% to 62%. Reaction times vary significantly, from 18 hours to over 100 hours, influenced by the electronic nature of the substituents (electron-withdrawing or electron-donating groups).
Mechanistic Insights : The reaction involves a rearrangement where the nitrogen atom attacks a carbonyl group, leading to the formation of the pyrrolidine ring. Side products may form in cases where additional carbonyl groups facilitate alternative cyclization pathways.
| Parameter | Conditions | Outcome |
|---|---|---|
| Starting material | 3-substituted coumarin (2 mmol) | Pyrrolidine derivatives |
| Reagent | Nitromethane (2 mL), Et3N (2 mmol) | Rearrangement at room temperature |
| Reaction time | 18–120 hours | Dependent on substituents |
| Work-up | Acidification, extraction, chromatography | Purified pyrrolidine products |
| Yield | 49%–62% | Varies with substituents |
Enzymatic Resolution and Hydrolysis for Enantiopure Intermediates
For preparation of enantiopure this compound and related esters, enzymatic hydrolysis methods have been employed:
Starting Material : Racemic mixtures of 1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid esters (ethyl or methyl esters).
Method : The racemic ester is suspended in a biphasic system of cyclohexane and potassium phosphate buffer at pH 6.0, containing sodium chloride and magnesium sulfate. Hydrolysis is initiated by adding a cholinesterase enzyme under controlled pH (6.0) and temperature (~28–30°C). The reaction is monitored by pH-stat titration to maintain constant pH and stopped upon reaching desired conversion (around 45–50%).
Isolation : The reaction mixture is extracted with dichloromethane and ethyl acetate, dried, and purified by recrystallization to yield optically pure esters.
Advantages : This method allows for the preparation of enantiomerically enriched compounds, crucial for pharmaceutical applications where stereochemistry affects biological activity.
| Step | Conditions | Notes |
|---|---|---|
| Substrate | Racemic ethyl/methyl ester (approx. 100 mmol) | Starting racemate |
| Medium | Cyclohexane + phosphate buffer pH 6.0 | Biphasic system |
| Enzyme | Cholinesterase (mg scale) | Catalyzes selective hydrolysis |
| Temperature | 28–30°C | Mild conditions |
| pH Control | pH-stat with NaOH | Maintains enzymatic activity |
| Conversion | ~45–50% | Partial hydrolysis for resolution |
| Purification | Extraction, drying, recrystallization | Yields enantiopure ester |
Chemical Reduction and Multi-Component Reactions
Another synthetic route involves multi-component reactions and subsequent reduction steps:
Example : The preparation of related pyrrolidine carboxylates has been achieved by reacting sodium diethyl oxalacetate, furfural, and ethylamine, followed by reduction with sodium borohydride in dichloromethane at low temperature (0°C) and room temperature stirring for several hours.
Work-up : After solvent removal, the crude product is extracted with water and organic solvents, washed with sodium bicarbonate, dried, and purified by column chromatography.
Yield and Purity : Yields around 43% have been reported with good purity, confirmed by melting point and spectroscopic data.
| Step | Conditions | Outcome |
|---|---|---|
| Starting materials | Sodium diethyl oxalacetate, furfural, ethylamine | Multi-component reaction |
| Reduction | Sodium borohydride in dichloromethane at 0°C | Converts intermediates to pyrrolidine |
| Reaction time | 1 h at 0°C + 8 h at room temp | Ensures complete reduction |
| Purification | Extraction, chromatography | Isolated pure compound |
| Yield | ~43% | Moderate yield |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Rearrangement of 3-substituted coumarins with nitromethane | 3-substituted coumarin, nitromethane, Et3N, room temp, solvent-free | Mild conditions, straightforward | Long reaction times, side products possible | 49–62% |
| Enzymatic hydrolysis for enantiopure esters | Racemic ester, cholinesterase, biphasic buffer system, pH 6, 28–30°C | Enantiomeric purity, mild conditions | Requires enzyme, moderate conversion | ~45–50% conversion |
| Multi-component reaction + reduction | Sodium diethyl oxalacetate, furfural, ethylamine, NaBH4, low temp | One-pot synthesis, moderate complexity | Moderate yield, multi-step | ~43% |
Q & A
Q. What are the common synthetic routes for Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate?
The compound is typically synthesized via the Biginelli reaction, a multi-component reaction involving 4-hydroxybenzaldehyde, urea, and ethyl acetoacetate. Catalytic amounts of p-toluenesulfonic acid (p-TSA) are used under solvent-free mechanochemical grinding, yielding the product in ~95% purity after recrystallization from a water-acetic acid mixture . Alternative routes may involve modifying substituents on the benzaldehyde precursor to optimize stereochemical outcomes .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d) reveals signals for aromatic protons (δ 6.66–7.02 ppm), ester groups (δ 1.07–3.98 ppm), and NH/OH groups (δ 9.08–9.30 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms the twist-boat conformation of the tetrahydropyrimidine ring and hydrogen-bonding networks (e.g., N–H···O interactions forming R(8) motifs) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. How does the compound crystallize, and what are its key crystallographic parameters?
The compound crystallizes in the monoclinic space group with an unusual . The asymmetric unit contains three independent molecules, each exhibiting a twist-boat conformation in the tetrahydropyrimidine ring. Key bond lengths (C–N: 1.327–1.473 Å) and angles (e.g., C37–C52–N5: 110.05°) align with similar dihydropyrimidine derivatives .
Q. What are common impurities encountered during synthesis, and how are they resolved?
Impurities arise from incomplete condensation or side reactions (e.g., ester hydrolysis). Purification involves recrystallization (water-acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Yield optimization (up to 95%) is achieved by controlling reaction time and catalyst loading .
Q. What pharmacological activities have been preliminarily reported for this compound?
Dihydropyrimidine analogs exhibit calcium antagonism, antihypertensive, and anti-inflammatory properties. While direct studies on this compound are limited, structural analogs show promise in modulating metabolic and inflammatory pathways .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in hydrogen-bonding interpretations?
SHELX software (e.g., SHELXL) refines hydrogen-bonding networks using Fourier difference maps. For example, N2–H···O2 and N6–H···O6 interactions form centrosymmetric dimers, while N1–H···O5 bonds link hydroxyl groups to the pyrimidine ring. Discrepancies in hydrogen-bond donor/acceptor assignments are resolved via residual electron density analysis and thermal parameter validation .
Q. What strategies optimize reaction yields in mechanochemical synthesis?
Evidence from Table 2 in suggests that varying aldehydes (e.g., 4-hydroxybenzaldehyde vs. 3-methoxybenzaldehyde) impacts yields (85–95%). Key factors include:
- Catalyst loading : 0.2–0.5 mol% p-TSA.
- Grinding time : 4–5 minutes for initial mixing, followed by 15-minute solidification.
- Solvent-free conditions : Minimize side reactions and improve atom economy.
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?
Discrepancies between solution-state NMR (dynamic conformers) and solid-state X-ray data (static conformations) are addressed using variable-temperature NMR or DFT calculations. For instance, the twist-boat conformation observed crystallographically may average into a chair-like structure in solution, altering proton coupling constants .
Q. What mechanistic insights explain the compound’s potential anti-inflammatory activity?
Structural analogs inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes via π-π stacking with aromatic residues (e.g., Tyr355 in COX-1). The 4-hydroxyphenyl group may act as a hydrogen-bond donor to catalytic serine or histidine residues, while the ester moiety enhances membrane permeability .
Q. How can computational modeling predict biological target engagement?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with putative targets like G-protein-coupled receptors (GPCRs). SHELXL-refined crystallographic coordinates provide accurate starting geometries for ligand-receptor binding studies. Pharmacophore mapping identifies critical functional groups (e.g., hydroxyl, carbonyl) for activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
